N-[4-(butanoylamino)phenyl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[4-(butanoylamino)phenyl]-4-methyl-3-nitrobenzamide is an organic compound with a complex structure that includes a butanoylamino group, a phenyl ring, a methyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butanoylamino)phenyl]-4-methyl-3-nitrobenzamide typically involves multiple steps. One common route includes the acylation of 4-aminophenyl with butanoyl chloride to form N-[4-(butanoylamino)phenyl]. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butanoylamino)phenyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of oxides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(butanoylamino)phenyl]-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(butanoylamino)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(butyrylamino)phenyl]-4-methylbenzamide
- N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide
- N-[4-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide
Uniqueness
N-[4-(butanoylamino)phenyl]-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(butanoylamino)phenyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-4-17(22)19-14-7-9-15(10-8-14)20-18(23)13-6-5-12(2)16(11-13)21(24)25/h5-11H,3-4H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKBWUWRPONVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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